1-Aziridinecarboxamide, N,N'-1,5-pentanediylbis-
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Overview
Description
1-Aziridinecarboxamide, N,N’-1,5-pentanediylbis- is a chemical compound with the molecular formula C11H20N4O2. This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aziridinecarboxamide, N,N’-1,5-pentanediylbis- typically involves the reaction of aziridine with a suitable carboxylic acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Aziridinecarboxamide, N,N’-1,5-pentanediylbis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Aziridinecarboxamide, N,N’-1,5-pentanediylbis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N,N’-1,5-pentanediylbis- involves its interaction with molecular targets through its aziridine rings. These rings can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and molecular targets involved are not well-characterized in the available literature .
Comparison with Similar Compounds
Similar Compounds
1-Aziridinecarboxamide, N,N’-1,4-butanediylbis-: Similar structure but with a shorter carbon chain.
1-Aziridinecarboxamide, N,N’-1,6-hexanediylbis-: Similar structure but with a longer carbon chain.
Uniqueness
1-Aziridinecarboxamide, N,N’-1,5-pentanediylbis- is unique due to its specific carbon chain length, which can influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds with different chain lengths .
Properties
CAS No. |
4685-15-8 |
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Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[5-(aziridine-1-carbonylamino)pentyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C11H20N4O2/c16-10(14-6-7-14)12-4-2-1-3-5-13-11(17)15-8-9-15/h1-9H2,(H,12,16)(H,13,17) |
InChI Key |
ANSIEACAXMZBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NCCCCCNC(=O)N2CC2 |
Origin of Product |
United States |
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